molecular formula C23H30N2 B071361 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine CAS No. 178312-55-5

1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine

Cat. No. B071361
Key on ui cas rn: 178312-55-5
M. Wt: 334.5 g/mol
InChI Key: YSDYOQPAFHYREM-UHFFFAOYSA-N
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Patent
US05968923

Procedure details

1-Diphenylmethyl-3-methanesulphonyloxyazetidine (see Preparation 54) (2 g, 1 mol. equiv.) and 2,6-dimethylpiperidine (6.79 ml, 3 mol. equiv.) were heated together at 110° C. under nitrogen for six hours. Saturated aqueous sodium bicarbonate solution (60 ml) was added and the mixture extracted with ethyl acetate (3×40 ml). The combined organic extracts were dried using magnesium sulphate. The organic solvent was removed under reduced pressure and the residue purified by flash column chromatography on silica gel eluting with methanol:dichloromethane (1:9, by volume) to give the title compound (0.48 g). TLC Rf=0.39 (silica, methanol:dichloromethane, 1:9, by volume). LRMS m/z=335 (m+1)+. Found: C, 80.29; H, 9.00; N, 8.14. C23H30N2 0.125 CH2Cl2 requires C, 80.48; H, 8.84; N, 8.12%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.79 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:8]2[CH2:11][CH:10](OS(C)(=O)=O)[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:23][CH:24]1[CH2:29][CH2:28][CH2:27][CH:26]([CH3:30])[NH:25]1>C(=O)(O)[O-].[Na+]>[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:8]2[CH2:11][CH:10]([N:25]3[CH:26]([CH3:30])[CH2:27][CH2:28][CH2:29][CH:24]3[CH3:23])[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)OS(=O)(=O)C)C1=CC=CC=C1
Name
Quantity
6.79 mL
Type
reactant
Smiles
CC1NC(CCC1)C
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (3×40 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by flash column chromatography on silica gel eluting with methanol:dichloromethane (1:9, by volume)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CC(C1)N1C(CCCC1C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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